Me4tButylXphos

Catalog No.
S1900848
CAS No.
857356-94-6
M.F
C33H53P
M. Wt
480.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Me<I>4</I>tButylXphos

CAS Number

857356-94-6

Product Name

Me4tButylXphos

IUPAC Name

ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C33H53P

Molecular Weight

480.7 g/mol

InChI

InChI=1S/C33H53P/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16/h17-21H,1-16H3

InChI Key

RCRYEYMHBHPZQD-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C

Asymmetric Catalysis

Me4tButylXphos is a privileged ligand for asymmetric catalysis, particularly in reactions involving palladium and rhodium catalysts. Its bulky aryl groups create a chiral environment around the metal center, facilitating the preferential formation of one enantiomer over another. This property is crucial in the development of new drugs and other chiral pharmaceuticals where only one enantiomer possesses the desired biological activity.

Studies have demonstrated the effectiveness of Me4tButylXphos in various asymmetric transformations, including:

  • Hydrogenation of alkenes:
  • Hydroformylation of alkenes:
  • Allylic alkylation:

Transition Metal Catalysis

Beyond asymmetric catalysis, Me4tButylXphos finds applications in other transition metal-catalyzed reactions. Its electron-donating ability helps stabilize low-oxidation state metal complexes, which are often key intermediates in catalytic cycles.

Examples include:

  • Suzuki-Miyaura coupling:
  • Heck reaction:
  • Sonogashira coupling:

Me4tButylXphos, also known as 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl or Tetramethyl di-tBuXPhos, is a phosphorus-based organic compound widely used as a ligand in organic synthesis []. It belongs to a class of ligands called bulky phosphines, known for their steric hindrance and electronic properties that influence the course of reactions.

The development of bulky phosphine ligands like Me4tButylXphos has been instrumental in the advancement of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. These reactions allow for the efficient formation of carbon-nitrogen bonds, which are crucial for constructing complex organic molecules with various applications in pharmaceuticals and functional materials.


Molecular Structure Analysis

Me4tButylXphos possesses a bulky and electron-rich structure. The key features include:

  • Central Phosphorus Atom: The core of the molecule is a phosphorus atom (P) bonded to two tert-butyl groups ((CH3)3C-) and an aromatic group [].
  • Electron-Rich Aromatic Rings: The aromatic group is a biphenyl system with four methyl groups and three isopropyl groups attached. These substituents donate electrons to the central phosphorus atom, making it more nucleophilic.
  • Steric Hindrance: The bulky tert-butyl and isopropyl groups create significant steric hindrance around the phosphorus atom. This steric bulk plays a crucial role in controlling the geometry and reactivity of the metal complex formed with the ligand.

The combination of electron-richness and steric hindrance in Me4tButylXphos makes it a versatile ligand for palladium-catalyzed cross-coupling reactions. The electron-rich phosphorus atom readily binds to the palladium center, while the bulky substituents influence the coordination environment around the metal, leading to selective reaction pathways.


Chemical Reactions Analysis

  • Buchwald-Hartwig Amination: This reaction involves the formation of a carbon-nitrogen bond between an aryl halide (Ar-X) and an amine (NR2H). Me4tButylXphos forms a complex with palladium (Pd) catalyst, facilitating the oxidative addition of the aryl halide to Pd and subsequent reductive elimination to form the C-N bond [].

Balanced Chemical Equation for Buchwald-Para Tolylamination of Chlorobenzene:

Pd(dba)3 + 4 Me4tButylXphos + 2 KOH + 2 PhCl + 4 TolNR2 (Tol = para-tolyl) -> 2 Pd(0) + 4 Me4tButylXphos*K + 2 KCl + 2 PhTolNR2 + 2 H2O (dba = dibenzylideneacetone)


Physical And Chemical Properties Analysis

  • Molecular Weight: 480.7 g/mol []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Soluble in common organic solvents like dichloromethane, THF, and toluene [].
  • Stability: Stable under inert atmosphere. May decompose upon exposure to air or moisture.

XLogP3

9.9

Wikipedia

2-(Di-tert-butylphosphino)-3,4,5,6-tetramethyl-2',4',6'-triisopropyl-1,1'-biphenyl

Dates

Modify: 2023-08-16

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